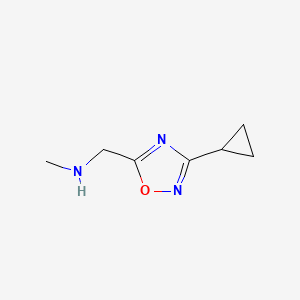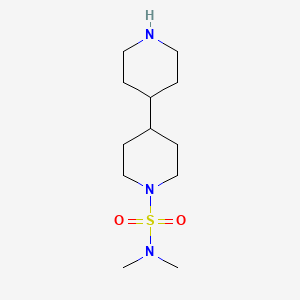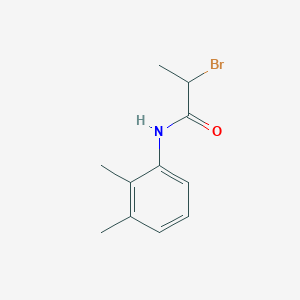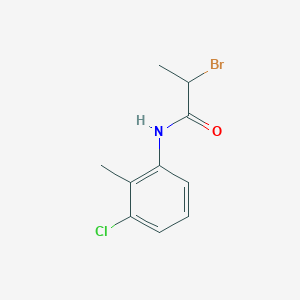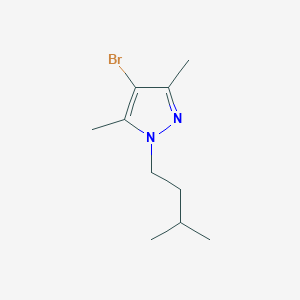![molecular formula C6H2BrCl2N3 B1293119 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-30-7](/img/structure/B1293119.png)
6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that is composed of a five-membered ring of nitrogen and a six-membered ring of carbon atoms. It is widely used in scientific research due to its unique properties and its ability to act as a ligand for many important biological molecules. This compound has been used in a variety of applications, from drug design to biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
A green and economical Cu-catalyzed method has been reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate in the synthesis of numerous pyrrolo[2,3-d]pyrimidine derivatives. This method represents a step towards sustainable and cost-effective approaches in chemical synthesis (Wang et al., 2017).
Tyrosine Kinase Inhibitors and Anticancer Research
Another significant application is in the design and synthesis of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines analogues, which were evaluated as inhibitors of receptor tyrosine kinases (RTKs). These compounds have shown potential as anticancer agents due to their inhibitory effect on RTKs, demonstrating enhanced cytotoxicity compared to clinically used drugs (Gangjee et al., 2010).
Development of Antifolates
The compound has also been utilized in the synthesis of classical, three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. These analogues exhibit enhanced inhibitory activity against tumor cells in culture, indicating their potential as antitumor agents by inhibiting purine biosynthesis (Gangjee et al., 2004).
Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Research has also led to the synthesis of N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have shown significant inhibition of tumor growth, angiogenesis, and metastasis in mouse models, underscoring their potential as antiangiogenic and antitumor agents (Gangjee et al., 2010).
Orientations Futures
The future directions for “6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential anticancer activity. Given the promising results of some pyrrolopyrimidine derivatives in in vitro anticancer studies , there may be potential for “this compound” to be developed as a novel anticancer drug.
Analyse Biochimique
Biochemical Properties
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the JAK-STAT signaling pathway . This pathway is critical for cell division, apoptosis, and immune responses. By inhibiting JAK enzymes, this compound can modulate these cellular processes, making it a potential therapeutic agent for diseases such as cancer and autoimmune disorders.
Cellular Effects
This compound has been observed to exert significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to cause cell cycle arrest at the G1/S phase in MCF7 breast cancer cells . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of JAK enzymes, thereby inhibiting their activity and disrupting the JAK-STAT signaling pathway . This inhibition leads to decreased phosphorylation of STAT proteins, which in turn affects the transcription of target genes involved in cell proliferation and survival. Additionally, this compound can interact with DNA, serving as an efficient tool for DNA interaction and potentially affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that it can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms of this compound is essential for developing targeted therapies and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cell nucleus, where it can interact with DNA and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. By understanding its subcellular localization, researchers can gain insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(8)11-6(9)12-5(2)10-3/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWRTHITCIOTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235551 | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131992-30-7 | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

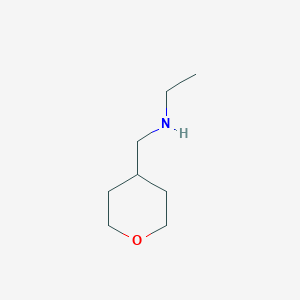

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)


